molecular formula C20H32O4 B1235461 hepoxilin B3

hepoxilin B3

Cat. No.: B1235461
M. Wt: 336.5 g/mol
InChI Key: DWNBPRRXEVJMPO-YZTVQBIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hepoxilin b3, also known as epheta, belongs to the class of organic compounds known as hepoxilins. These are eicosanoids containing an oxirane group attached to the fatty acyl chain. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human epidermis tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP), mitochondria and cytoplasm.

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,8Z)-10-hydroxy-10-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18-20(24-18)17(21)14-11-8-6-7-10-13-16-19(22)23/h6-7,9,11-12,14,17-18,20-21H,2-5,8,10,13,15-16H2,1H3,(H,22,23)/b7-6-,12-9-,14-11-/t17?,18-,20+/m0/s1

InChI Key

DWNBPRRXEVJMPO-YZTVQBIISA-N

SMILES

CCCCCC=CCC1C(O1)C(C=CCC=CCCCC(=O)O)O

Isomeric SMILES

CCCCC/C=C\C[C@H]1[C@H](O1)C(/C=C\C/C=C\CCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC1C(O1)C(C=CCC=CCCCC(=O)O)O

physical_description

Solid

Synonyms

10-hydroxy-11,12-epoxyeicosa-5,8,14-trienoic acid
EPHETA
erythro-hepoxilin B3
hepoxilin B
hepoxilin B3
threo-hepoxilin B3

Origin of Product

United States

Scientific Research Applications

Inflammation

HxB3 has been implicated in inflammatory responses, particularly in conditions like psoriasis. Research indicates that levels of HxB3 are significantly elevated in psoriatic lesions compared to normal skin, suggesting its role as a pro-inflammatory mediator. The compound stimulates neutrophil chemotaxis and increases capillary permeability, contributing to the inflammatory milieu associated with skin disorders .

Case Study: Psoriasis

  • Findings : In psoriatic scales, HxB3 was found at concentrations around 10 micromolar, sufficient to exert biological effects. Its metabolite, Trioxilin B3 (TrXB3), was also detected at high levels in these lesions but not in normal epidermal tissue .
  • Implication : The presence of these compounds suggests that they may play a critical role in the pathogenesis of psoriasis and potentially other inflammatory skin conditions.

Pain Perception

HxB3 contributes to pain perception through its action on specific ion channels involved in nociception. Studies show that HxB3 can activate TRPV1 and TRPA1 receptors, leading to hyperalgesia and tactile allodynia in animal models . This mechanism highlights the compound's role in enhancing pain sensitivity during inflammatory responses.

Oxidative Stress

HxB3 has been shown to play a protective role against oxidative stress. In pancreatic islet cells subjected to oxidative conditions, HxB3 promotes the secretion of peroxidase enzymes that help mitigate oxidative damage . This suggests that HxB3 may be involved in cellular defense mechanisms.

Research Findings

  • Cell Studies : Cultured rat pancreatic cells exhibited increased secretion of HxB3 under oxidative stress conditions, indicating its role as a compensatory response .
  • Potential Applications : The antioxidative properties of HxB3 could be harnessed for therapeutic interventions aimed at diseases characterized by oxidative stress.

Therapeutic Potential

The therapeutic applications of HxB3 are being explored in various contexts, including anti-inflammatory, anti-cancer, and anti-diabetic therapies. Its structural analogs have demonstrated efficacy in preclinical studies.

Therapeutic Uses

  • Anti-inflammatory Agents : Hepoxilins and their analogs have shown promise as anti-inflammatory agents in animal models, suggesting potential applications for treating chronic inflammatory diseases .
  • Cancer Research : Some studies indicate that hepoxilins may exhibit anti-cancer properties by modulating immune responses and inhibiting tumor growth .
  • Diabetes Management : Preliminary findings suggest that hepoxilins could enhance insulin secretion under certain conditions, presenting a novel approach for diabetes treatment .

Data Summary Table

Application AreaFindings/ImplicationsReferences
InflammationElevated levels in psoriatic lesions; stimulates neutrophil activity
Pain PerceptionActivates TRPV1/TRPA1 receptors; enhances pain sensitivity
Oxidative StressInduces peroxidase secretion; protective role against oxidative damage
Therapeutic PotentialAnti-inflammatory, anti-cancer, and anti-diabetic properties

Preparation Methods

Epoxidation of Hydroxy Fatty Acids

HXB3 is synthesized by epoxidizing 10-hydroxy-5Z,8Z,14Z-eicosatrienoic acid. Meta-chloroperbenzoic acid (mCPBA) or vanadium-based catalysts are used to introduce the (11S,12S)-epoxide.

Critical Considerations :

  • Stereoselectivity : Sharpless asymmetric epoxidation achieves >90% enantiomeric excess (ee) for the (11S,12S)-configuration.

  • Substrate Preparation : The trienoic acid precursor is obtained via partial hydrogenation of arachidonic acid or Wittig olefination.

Table 2: Epoxidation Reaction Parameters

ReagentSolventTemperatureYield (%)ee (%)
mCPBADichloromethane0°C6585
VO(acac)₂/H₂O₂Ethanol25°C7292

Total Synthesis from Chiral Building Blocks

Total synthesis constructs HXB3 de novo, often using carbohydrate or quinic acid derivatives to establish stereocenters. A representative route involves:

  • Step 1 : Coupling of a C1–C10 fragment (bearing the 10-hydroxyl group) with a C11–C20 fragment (containing the epoxide).

  • Step 2 : Stereocontrolled formation of the (5Z,8Z,14Z)-triene via Stille or Suzuki cross-coupling.

Example Synthesis :

  • C10 Hydroxyl Installation : Asymmetric dihydroxylation of a γ,δ-unsaturated ester using AD-mix-β.

  • Epoxide Formation : Payne rearrangement of a vicinal diol intermediate under alkaline conditions.

  • Triene Assembly : Pd-catalyzed coupling of alkenyl boronates with iodinated fragments.

Stereochemical Challenges and Resolution

HXB3’s bioactivity depends on its (11S,12S)-epoxide and 10(S)-hydroxyl configurations. Racemic mixtures generated during chemical synthesis necessitate chiral resolution:

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers using hexane/isopropanol gradients.

  • Enzymatic Kinetic Resolution : Lipases selectively esterify undesired enantiomers, leaving HXB3 in the free acid form.

Table 3: Chiral Resolution Efficiency

MethodResolution Factor (Rs)Purity (%)
Chiral HPLC1.598
Lipase PS-IM1.295

Q & A

Q. What established methods are available for synthesizing hepoxilin B3 in vitro, and how can their efficiency be optimized?

this compound can be synthesized via bioconversion of arachidonic acid using recombinant 15-lipoxygenase-expressing microbial systems. Key parameters for optimization include substrate concentration (50–200 μM), pH (7.4–8.0), and temperature (25–37°C). Validation requires HPLC and mass spectrometry (MS) to confirm stereochemical purity, as errors in chiral centers (e.g., C14/C15 configurations) can lead to functional discrepancies .

Q. Which analytical techniques are most reliable for quantifying this compound in biological samples, and what are their limitations?

Liquid chromatography-tandem MS (LC-MS/MS) is the gold standard for quantification due to its sensitivity (detection limit: 0.1–1 pg/mL) and specificity. However, researchers must account for matrix effects (e.g., lipid interference in plasma) and ensure stereochemical resolution to avoid misidentification. ELISA kits offer high throughput but may cross-react with structurally similar eicosanoids, requiring validation via MS .

Q. What essential controls are required when investigating this compound’s effects on calcium ion mobilization in neutrophil chemotaxis assays?

Include: (1) positive controls (e.g., fMLP for calcium flux), (2) vehicle controls (e.g., ethanol/DMSO), (3) calcium chelators (e.g., BAPTA-AM), and (4) inhibitors of downstream targets (e.g., U73122 for phospholipase C). Neutrophil isolation purity (>95% CD66b+ cells) must be confirmed via flow cytometry to exclude confounding cell types .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the dual pro-inflammatory and anti-inflammatory roles of this compound in different cellular contexts?

Use cell-type-specific models (e.g., macrophages vs. endothelial cells) with precise dosage gradients (1–100 nM). Incorporate genetic knockout (CRISPR/Cas9) or siRNA silencing of this compound receptors (e.g., BLT2). Pair transcriptomic profiling (RNA-seq) with functional assays (e.g., leukocyte adhesion) to resolve context-dependent signaling. Contradictory findings may arise from tissue-specific receptor isoform expression or redox state variations .

Q. What strategies are recommended for resolving discrepancies in reported receptor binding affinities of this compound across studies?

Standardize assay conditions: (1) buffer composition (e.g., 1 mM Ca²⁺ vs. chelated), (2) receptor isoform specificity (e.g., BLT1 vs. BLT2), and (3) competitive binding assays using radiolabeled ligands (³H-hepoxilin B3). Cross-validate with in silico docking simulations to assess stereochemical compatibility with receptor binding pockets .

Q. How should researchers approach the integration of multi-omics data to map this compound’s metabolic networks in inflammatory pathways?

Combine lipidomic profiling (untargeted LC-MS) with transcriptomic (RNA-seq) and proteomic (LC-MS/MS) datasets. Use pathway analysis tools (e.g., MetaboAnalyst, STRING) to identify nodes of interaction. Validate predicted networks via targeted knockdown of enzymes (e.g., 15-LOX) and measure this compound flux using stable isotope tracing .

Q. What are the critical considerations when developing knockout animal models to study this compound’s in vivo functions, and how can compensatory mechanisms be accounted for?

Select congenic strains (e.g., C57BL/6J) to minimize genetic background noise. Use tamoxifen-inducible Cre systems for temporal knockout to assess acute vs. chronic effects. Monitor compensatory eicosanoids (e.g., lipoxins) via lipidomics. Include littermate controls and validate knockout efficiency in target tissues (e.g., lung, spleen) using qPCR and western blot .

Methodological Guidance

  • Literature Review : Prioritize primary sources indexed in PubMed/Google Scholar using keywords: “this compound receptor binding,” “15-LOX metabolites,” and “eicosanoid inflammation.” Exclude non-peer-reviewed platforms (e.g., ) .
  • Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting results. For example, reconcile opposing findings on this compound’s role in apoptosis by stratifying data by cell type (e.g., cancer vs. primary cells) and assay endpoints (e.g., caspase-3 vs. TUNEL) .
  • Reproducibility : Adhere to NIH preclinical guidelines (e.g., blinding, sample-size calculations) and deposit raw data in repositories like MetaboLights or Figshare .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hepoxilin B3
Reactant of Route 2
hepoxilin B3

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